1-(5-Chloro-2-(pentyloxy)phenyl)ethanone

Description

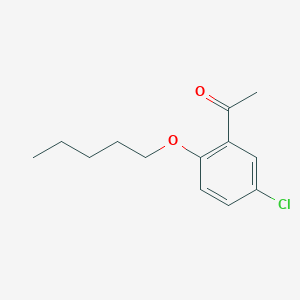

1-(5-Chloro-2-(pentyloxy)phenyl)ethanone is a halogenated acetophenone derivative characterized by a pentyloxy (-O-pentyl) substituent at the 2-position and a chlorine atom at the 5-position of the phenyl ring. The pentyloxy group introduces increased lipophilicity compared to shorter alkyl or aryl substituents, which may influence solubility, reactivity, and pharmacological activity .

Properties

IUPAC Name |

1-(5-chloro-2-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGMCVOOBCCCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-(pentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxyacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and phase transfer agents may also be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-(pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 5-chloro-2-(pentyloxy)benzoic acid.

Reduction: Formation of 1-(5-chloro-2-(pentyloxy)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-(pentyloxy)phenyl)ethanone has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Potential Applications :

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be useful in treating infections caused by bacteria and fungi.

- Anticancer Properties : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, making it an attractive candidate for further investigation in oncology.

Pharmacological Studies

The compound's ability to modulate biological pathways positions it as a subject of interest in pharmacological research. Studies have focused on its mechanisms of action, particularly its interaction with specific enzymes and receptors.

Key Findings :

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways, which could lead to therapeutic benefits in diseases such as cancer and metabolic disorders.

- Receptor Agonism/Antagonism : Investigations into its interaction with various receptors have revealed promising results, suggesting it could act as an agonist or antagonist depending on the target.

Material Science

Beyond biological applications, this compound is also explored for its utility in material science. Its chemical properties allow for incorporation into polymers and other materials.

Applications Include :

- Dyes and Pigments : The compound's chromophoric properties make it suitable for use in the production of dyes and pigments.

- Polymeric Materials : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 12 | 0 |

| P. aeruginosa | 10 | 0 |

Case Study 2: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential anticancer activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(pentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The chloro and pentyloxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Properties/Applications | Reference |

|---|---|---|---|---|---|---|

| 1-(5-Chloro-2-phenoxyphenyl)ethanone | C₁₄H₁₁ClO₂ | 246.69 | Phenoxy (-OPh) | N/A | Higher rigidity due to aromatic substituent | [1] |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | Chloro, hydroxy, methoxy | N/A | Polar; potential for hydrogen bonding | [5] |

| 1-(5-Chloro-2-nitrophenyl)ethanone | C₈H₆ClNO₃ | 199.59 | Chloro, nitro (-NO₂) | 58–61 | Reactive nitro group; irritant (Xi hazard) | [23] |

| 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone | N/A | N/A | 4-Chlorophenoxy | N/A | Intermediate in Diclosan synthesis | [8] |

| 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone | C₉H₉ClO₂ | 184.62 | Chloro, hydroxy, methyl | N/A | Antifungal activity (ED₅₀: 8 µg/mL) | [14] |

Key Observations:

- Reactivity: Nitro-substituted analogs () exhibit higher reactivity and irritancy, whereas chloro-phenoxy derivatives () are intermediates in industrial synthesis.

- Thermal Stability : Melting points vary significantly; nitro derivatives (58–61°C) have lower thermal stability than hydroxy/methoxy analogs .

Critical Analysis of Literature Discrepancies

- Synthesis Errors: notes inconsistencies in the synthesis of 1-[5-(4-chlorophenoxy)-2-hydroxyphenyl]ethanone, emphasizing the need for rigorous validation of synthetic routes .

- Hazard Classification: Nitro-substituted ethanones () are labeled irritants (Xi), whereas hydroxy/methoxy analogs lack hazard data, suggesting substituent-specific safety profiles .

Biological Activity

1-(5-Chloro-2-(pentyloxy)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15ClO2

- CAS Number : [available upon request]

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Anti-inflammatory Effects : The compound has also been observed to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

-

Antimicrobial Mechanism :

- Inhibition of bacterial cell wall synthesis.

- Disruption of bacterial membrane integrity.

-

Anticancer Mechanism :

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

-

Anti-inflammatory Mechanism :

- Modulation of pro-inflammatory cytokines.

- Inhibition of NF-kB signaling pathway.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Effects

Research conducted on HeLa cervical cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.